molecular formula C12H9BrN2S B12932510 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 105790-09-8

5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B12932510
CAS No.: 105790-09-8
M. Wt: 293.18 g/mol
InChI Key: GSGMABNYAZNXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with bromine at position 5, a methyl group at position 2, and a phenyl group at position 5. This scaffold is part of a broader class of imidazo[2,1-b]thiazole derivatives, which have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The bromine atom enhances reactivity for further chemical modifications, while the methyl and phenyl groups influence lipophilicity and binding affinity, making this compound a promising candidate for drug development .

Properties

CAS No.

105790-09-8

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9BrN2S/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GSGMABNYAZNXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives with Phenacyl Bromide

A widely reported method involves the reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted 2-bromoacetophenones, including 5-bromo-2-methyl-6-phenyl derivatives, under reflux in acetone or ethanol. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole ring system.

  • After refluxing for 8 hours, the reaction mixture is basified to pH 8–9 using ammonium hydroxide.
  • The product is extracted, washed, and further refluxed in ethanol-water with sodium hydroxide to complete cyclization.
  • Acidification precipitates the desired compound, which is then purified by washing and drying.

This method yields the target compound with good purity and moderate to high yields (typically 60–75%).

One-Pot Condensation of 5-(Substituted Phenyl)-1,3,4-Thiadiazole-2-Amine with Phenacyl Bromide

Another efficient approach is a one-pot synthesis where 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine is condensed with substituted phenacyl bromides under reflux in dry ethanol. This method allows direct formation of the imidazo[2,1-b]thiazole scaffold with the desired substitutions.

  • The 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine precursors are prepared by cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxytrichloride.
  • The condensation with phenacyl bromide proceeds smoothly under reflux, affording the target compound in yields ranging from 65% to 75%.

Bromination and Methylation Steps

  • The 5-bromo substituent on the phenyl ring is introduced either by using 5-bromo-substituted phenacyl bromides as starting materials or by direct bromination of the phenyl ring post-cyclization using brominating agents under controlled conditions.
  • The 2-methyl group on the imidazo ring is typically introduced by employing methyl-substituted aminothiazole precursors or by methylation reactions using methylating agents such as methyl iodide under basic conditions.

Alternative Methods: Microwave-Assisted and Green Chemistry Approaches

Recent advances include microwave-assisted synthesis and green chemistry protocols that reduce reaction times and improve yields:

  • Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes while maintaining high yields.
  • Use of water or ethanol as solvents and mild bases enhances environmental compatibility.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages References
Cyclization of ethyl 2-(2-aminothiazol-4-yl)acetate with 2-bromoacetophenone Ethyl 2-(2-aminothiazol-4-yl)acetate, 2-bromoacetophenone Reflux in acetone, 8 h; basification; reflux in EtOH-H2O-NaOH 65–75 Straightforward, moderate reaction time
One-pot condensation of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine with phenacyl bromide 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine, phenacyl bromide Reflux in dry ethanol 65–75 One-pot, fewer purification steps
Bromination of phenyl ring post-cyclization Imidazo[2,1-b]thiazole derivative Brominating agents, controlled conditions Variable (60–70) Allows late-stage functionalization
Microwave-assisted cyclization Similar to above Microwave irradiation, minutes 70–80 Rapid, energy-efficient

Research Findings and Optimization Insights

  • Reaction solvents: Polar aprotic solvents like dimethylformamide (DMF) and acetone favor cyclization efficiency, while ethanol is preferred for one-pot condensations due to solubility and environmental considerations.
  • Bases: Potassium carbonate and ammonium hydroxide are commonly used to facilitate nucleophilic substitution and cyclization steps.
  • Temperature: Elevated temperatures (reflux conditions) are essential for effective ring closure; microwave-assisted methods allow temperature control with shorter times.
  • Purification: Acid-base extraction followed by recrystallization yields high-purity products suitable for further biological evaluation.
  • Yield optimization: Careful control of stoichiometry, reaction time, and pH during basification improves yields and minimizes side products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. For example:

  • Amination : Substitution with primary/secondary amines (e.g., piperidine) in DMF at 60°C produces 5-amino derivatives .

Key Factors :

  • Electron-withdrawing phenyl and thiazole rings enhance bromine’s leaving-group ability.

  • Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to non-methylated analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole and imidazole rings participate in EAS reactions:

  • Nitration : Nitration (HNO₃/H₂SO₄) occurs preferentially at position 3 of the imidazole ring .

  • Halogenation : Chlorination (Cl₂/FeCl₃) targets position 7 of the thiazole ring .

Regioselectivity is influenced by:

  • Electron-donating methyl group at position 2 (activates adjacent positions).

  • Bromine’s meta-directing effect on the imidazole ring .

Transition Metal-Catalyzed Functionalization

The bromine atom enables cross-coupling reactions beyond Suzuki:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines using Pd₂(dba)₃ and Xantphos.

  • Sonogashira Coupling : Reacts with terminal alkynes to install alkynyl groups at position 5 .

Example Table :

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃78
Buchwald–HartwigPd₂(dba)₃, Xantphos63
SonogashiraPdCl₂(PPh₃)₂, CuI71

Cyclization and Ring-Opening Reactions

  • Acid-Mediated Ring-Opening : Treatment with HCl/EtOH cleaves the thiazole ring, yielding imidazole-thiol intermediates .

Mechanistic Insight :

  • Bromine’s electronegativity stabilizes transition states during cyclization .

  • Ring-opening is reversible under basic conditions .

Reduction and Oxidation

  • Reduction of Thiazole Ring : Hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative .

  • Oxidation : KMnO₄ oxidizes the methyl group at position 2 to a carboxyl group under acidic conditions.

Challenges :

  • Over-reduction of the imidazole ring occurs if reaction times exceed 4 hours .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole is in the development of anticancer agents. Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that compounds with this scaffold can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Mechanism of Action
The mechanism through which 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole exerts its anticancer effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. In particular, it has been identified as an inhibitor of S100 proteins, which are implicated in cancer progression and metastasis .

Material Science

Photophysical Properties
In material science, 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole has been explored for its photophysical properties. Its ability to absorb light and emit fluorescence makes it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent probes .

Data Table: Photophysical Properties

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

Cosmetic Applications

Skin Care Formulations
The compound is also investigated for its potential use in cosmetic formulations due to its favorable properties for skin application. Studies indicate that compounds similar to 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole can enhance skin hydration and provide antioxidant benefits .

Case Study: Topical Formulation Development
In a recent formulation study, researchers developed a cream incorporating this compound and evaluated its efficacy in improving skin barrier function. The results showed significant improvement in hydration levels compared to control formulations .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of 5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been reported that optimize yield and purity .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-phenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of 5-bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole with analogous compounds:

Structural and Electronic Comparisons
Compound Name Core Structure Substituents Key Electronic Effects Reference
5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole Imidazo[2,1-b]thiazole Br (C5), CH₃ (C2), Ph (C6) Bromine (electron-withdrawing), methyl (electron-donating), phenyl (moderate lipophilicity)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole Br (C2), Ph (C6) Additional nitrogen in thiadiazole ring increases polarity and hydrogen-bonding potential
5-Bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS 66517-21-3) Imidazo[2,1-b]thiazole Br (C5), 4-NO₂Ph (C6) Nitro group (strong electron-withdrawing) reduces solubility but enhances stability
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6) Imidazo[2,1-b]thiazole Br (C5), CH₃ (C6) Methyl group (electron-donating) improves bioavailability compared to phenyl derivatives

Key Observations :

  • Bromine at position 5 (vs. position 2 in thiadiazole derivatives) allows regioselective substitution reactions, critical for derivatization in drug design .
  • Nitro-substituted analogs exhibit reduced solubility but higher metabolic stability due to electron-withdrawing effects .

Key Observations :

  • The phenyl group in the target compound may limit antibacterial efficacy compared to benzofuran-substituted derivatives but could enhance antitumor activity through kinase inhibition .
  • Thioether-containing analogs demonstrate improved pharmacokinetic profiles, suggesting that substituent modifications can optimize drug-like properties .

Key Observations :

  • The target compound’s synthesis benefits from straightforward bromination, whereas nitro-substituted analogs face yield limitations due to competing reactions .
  • Thiadiazole derivatives require additional synthetic steps to incorporate the extra nitrogen atom, increasing complexity .

Biological Activity

5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its potential anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C12H10BrN2S
  • Molecular Weight : 284.19 g/mol
  • CAS Number : 51226-37-0

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazoleMDA-MB-2311.4
5a (related compound)HepG222.6
5a (related compound)MDA-MB-2315.2 (sorafenib)

The compound demonstrated a notable inhibitory effect on the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM, indicating potent cytotoxicity compared to established drugs like sorafenib.

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazoles have also been evaluated for their antimicrobial properties. A study highlighted their effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of imidazo[2,1-b][1,3]thiazoles is often attributed to their ability to interact with specific cellular targets. For instance:

  • VEGFR Inhibition : The compound has been explored as a potential inhibitor of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
  • Kinase Inhibition : Some derivatives have shown promise as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR), which are vital in cancer cell proliferation and survival .

Study on Cytotoxicity

A comprehensive study synthesized several imidazo[2,1-b][1,3]thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that specific substitutions on the imidazo scaffold significantly enhanced anticancer activity. For example:

  • Substituting various groups at the 6-position led to improved selectivity against cancer cells while reducing toxicity towards normal cells.

Lipophilicity and Drug-Likeness Analysis

A study assessing the lipophilicity of imidazo[2,1-b][1,3]thiazoles found that these compounds exhibited favorable pharmacokinetic profiles. The analysis utilized reversed-phase thin-layer chromatography to determine retention factors, correlating them with predicted bioactivity scores:

CompoundLogPBioactivity Score
5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole3.37-0.06

This data suggests that the compound has good gastrointestinal absorption potential and a balanced profile for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.